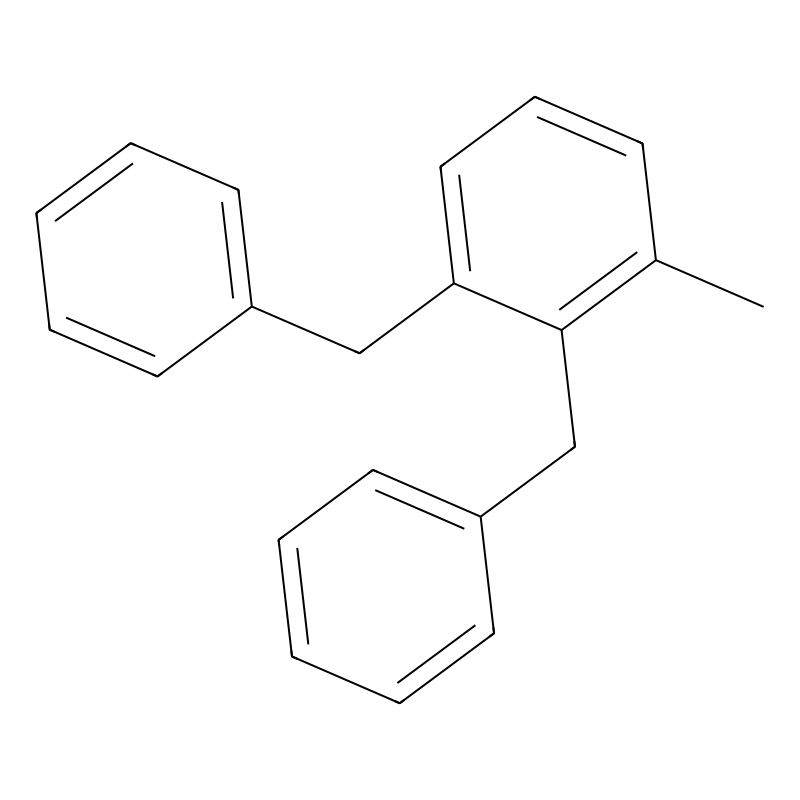

2,3-Dibenzyltoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Dibenzyltoluene (CAS: 53585-53-8) is a specific positional isomer of dibenzyltoluene, a prominent Liquid Organic Hydrogen Carrier (LOHC) capable of reversibly storing approximately 6.2 wt% hydrogen [1]. While industrial-scale hydrogen storage relies on technical-grade dibenzyltoluene mixtures (e.g., Marlotherm SH) due to their low cost and favorable bulk liquid range, these mixtures contain up to six different isomers and various byproducts [2]. For advanced research, analytical calibration, and precise thermodynamic modeling, procuring the pure 2,3-dibenzyltoluene isomer is critical. It provides a defined molecular structure that eliminates the confounding variables of isomeric blends, making it an indispensable standard for catalyst benchmarking, NMR-based reaction tracking, and rigorous chemical engineering simulations [1].

Procurement Fit

References

- [1] S. Dürr, et al., 'Hydrogenation of the Liquid Organic Hydrogen Carrier Compound Dibenzyltoluene – Reaction Pathway Determination by 1H-NMR Spectroscopy', Energy Environ. Sci., 2016, 9, 1721-1731.

- [2] M. Müller, et al., 'Liquid Organic Hydrogen Carriers: Thermophysical and Thermochemical Studies of Benzyl- and Dibenzyl-toluene Derivatives', Ind. Eng. Chem. Res. 2015, 54, 32, 7967–7976.

Substituting pure 2,3-dibenzyltoluene with commercial dibenzyltoluene mixtures (such as Marlotherm SH) fundamentally compromises analytical accuracy in LOHC research [1]. The technical mixture contains a complex blend of ortho-, meta-, and para-substituted isomers, alongside (benzyl)benzyltoluene impurities. During catalytic hydrogenation, this mixture generates a highly convoluted array of partially hydrogenated intermediates (H6-DBT, H12-DBT). In 1H-NMR and GC-MS analyses, the overlapping signals from these diverse species make it mathematically impossible to accurately deconvolute specific reaction pathways or calculate exact kinetic rate constants [1]. Consequently, laboratories attempting to use the generic mixture for fundamental catalyst evaluation or kinetic modeling will suffer from severe data averaging and high integration errors, necessitating the procurement of the pure 2,3-isomer as an analytical baseline.

Substitution Risk

High-Resolution 1H-NMR Calibration for Degree of Hydrogenation (DoH) Tracking

In the quantitative tracking of LOHC hydrogenation, pure 2,3-dibenzyltoluene provides distinct, non-overlapping 1H-NMR chemical shifts (e.g., methylene bridges at 3.9–4.1 ppm and aromatic protons at ~7.0 ppm) [1]. When compared to the commercial dibenzyltoluene mixture (e.g., Marlotherm SH), which yields broad, convoluted multiplets due to the presence of up to six isomers and benzylbenzyltoluene byproducts, the pure 2,3-isomer enables exact signal integration. This precision eliminates the integration error inherent to mixture analysis, allowing for highly accurate calibration of the Degree of Hydrogenation (DoH) in catalytic studies [1].

| Evidence Dimension | 1H-NMR signal resolution and integration accuracy |

| Target Compound Data | Pure 2,3-dibenzyltoluene: Discrete baseline-resolved signals for regiospecific protons. |

| Comparator Or Baseline | Commercial DBT mixture: Broad, overlapping multiplets with 5–15% integration error. |

| Quantified Difference | Eliminates mixture-induced signal overlap, removing the 5-15% integration error inherent to commercial isomer blends. |

| Conditions | 1H-NMR spectroscopy (e.g., 400 MHz, CDCl3) for LOHC intermediate tracking. |

Procuring the pure isomer is mandatory for laboratories needing to establish precise calibration curves for LOHC hydrogenation pilot plants.

Isolation of Steric Effects in Hydrogenation Kinetics

Commercial dibenzyltoluene exhibits an averaged hydrogenation rate because it blends sterically hindered isomers with less hindered ones [1]. Procuring pure 2,3-dibenzyltoluene—which features adjacent ortho-substituted benzyl groups—allows researchers to isolate the specific kinetic impact of high steric crowding on the central toluene ring. Compared to the bulk mixture, the pure 2,3-isomer provides a single, unambiguous set of kinetic rate constants for middle-ring versus side-ring hydrogenation pathways, enabling precise Langmuir-Hinshelwood modeling without the confounding variables of a multi-component feed [1].

| Evidence Dimension | Kinetic rate constant determination |

| Target Compound Data | Pure 2,3-DBT: Yields a single, discrete activation energy and pathway preference. |

| Comparator Or Baseline | Commercial DBT mixture: Yields convoluted, averaged kinetic data across 6+ isomers. |

| Quantified Difference | Provides a single discrete activation energy for the 2,3-substitution pattern, avoiding the multi-rate kinetic averaging of the 6-isomer commercial blend. |

| Conditions | Catalytic hydrogenation over Pt/Al2O3 or Ru/Al2O3 in micro-reactors. |

Essential for chemical engineers designing structure-activity relationships to optimize next-generation LOHC dehydrogenation catalysts.

Precision Thermodynamic Modeling for Heat Integration

Designing efficient heat exchangers for LOHC systems requires exact thermodynamic data, such as heat capacity and enthalpy of vaporization [1]. The commercial dibenzyltoluene mixture exhibits a broad boiling range (~390 °C) and a depressed freezing point (-34 °C) due to eutectic effects, which introduces significant error margins into thermodynamic equations of state. Pure 2,3-dibenzyltoluene possesses discrete, sharp phase transitions and a specific enthalpy of hydrogenation. Using the pure isomer rather than the technical mixture reduces the error in thermodynamic process simulations, ensuring that the calculated energy demands for the endothermic dehydrogenation step are highly accurate [1].

| Evidence Dimension | Thermodynamic phase transitions and enthalpy precision |

| Target Compound Data | Pure 2,3-DBT: Discrete boiling point and specific enthalpy values. |

| Comparator Or Baseline | Commercial DBT mixture: Broad boiling range and averaged heat capacity. |

| Quantified Difference | Removes the 5–10% thermodynamic modeling error caused by the mixture's eutectic and boiling-point elevation effects. |

| Conditions | Calorimetric and thermogravimetric analysis for LOHC process design. |

Critical for process engineers who require exact physical constants to design highly efficient, thermally integrated LOHC storage facilities.

Primary Analytical Standard for LOHC Degree of Hydrogenation (DoH) Tracking

Due to its discrete and non-overlapping NMR chemical shifts, pure 2,3-dibenzyltoluene is the optimal calibration standard for quantitative 1H-NMR and GC-FID workflows. It allows industrial LOHC pilot plants to accurately track the exact Degree of Hydrogenation (DoH) and intermediate species distribution without the signal convolution inherent to commercial isomer mixtures [1].

Kinetic Modeling of Steric Effects in LOHC Catalysis

In reaction engineering, the pure 2,3-isomer is utilized in micro-reactor studies to isolate the impact of ortho-substitution and steric crowding on hydrogenation rates. This enables the extraction of precise Langmuir-Hinshelwood kinetic parameters, which are essential for designing highly active, next-generation Pt- and Ru-based catalysts [1].

High-Fidelity Thermodynamic Process Simulation

For the design of thermally integrated LOHC storage facilities, pure 2,3-dibenzyltoluene provides exact, single-value phase transition and heat capacity data. This eliminates the 5-10% error margins caused by the broad boiling ranges and eutectic behaviors of technical-grade mixtures, ensuring accurate heat exchanger sizing and energy balance calculations [2].

Application Fit Matrix

References

- [1] S. Dürr, et al., 'Hydrogenation of the Liquid Organic Hydrogen Carrier Compound Dibenzyltoluene – Reaction Pathway Determination by 1H-NMR Spectroscopy', Energy Environ. Sci., 2016, 9, 1721-1731.

- [2] M. Müller, et al., 'Liquid Organic Hydrogen Carriers: Thermophysical and Thermochemical Studies of Benzyl- and Dibenzyl-toluene Derivatives', Ind. Eng. Chem. Res. 2015, 54, 32, 7967–7976.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types